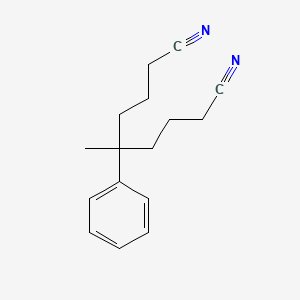

5-Methyl-5-phenylnonanedinitrile

Description

5-Methyl-5-phenylnonanedinitrile (C₁₆H₂₀N₂) is a branched aliphatic dinitrile featuring a nine-carbon chain with two nitrile groups (-C≡N) at the terminal positions and a methyl (-CH₃) and phenyl (-C₆H₅) substituent at the central carbon (position 5).

Properties

CAS No. |

63438-97-1 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

5-methyl-5-phenylnonanedinitrile |

InChI |

InChI=1S/C16H20N2/c1-16(11-5-7-13-17,12-6-8-14-18)15-9-3-2-4-10-15/h2-4,9-10H,5-8,11-12H2,1H3 |

InChI Key |

CYCJDEQMGWRWBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC#N)(CCCC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-5-phenylnonanedinitrile with three structurally related compounds, focusing on molecular features, physical properties, and applications.

Table 1: Comparative Analysis of 5-Methyl-5-phenylnonanedinitrile and Analogues

Key Observations:

Functional Group Diversity: The dinitrile group in the target compound distinguishes it from hydantoins (cyclic ureas) and amino-substituted nitriles. This dual nitrile functionality enhances its utility in polymerization (e.g., nylon derivatives) compared to mono-nitriles like 5-amino-5-phenylpentanenitrile .

Physical Properties: Melting Points: 5-Methyl-5-phenylhydantoin exhibits a high melting point (199–201°C) due to its rigid heterocyclic structure and hydrogen-bonding capacity. In contrast, the aliphatic chain and lack of polar groups in 5-methyl-5-phenylnonanedinitrile suggest a lower melting point, typical of long-chain nitriles (e.g., adiponitrile, mp -30°C).

Applications: Pharmaceuticals: Hydantoin derivatives are well-documented in anticonvulsant drugs (e.g., phenytoin), whereas amino-nitriles like the pentanenitrile hydrochloride serve as precursors for bioactive molecules.

Research Findings and Implications

- Reactivity: The dual nitrile groups in 5-methyl-5-phenylnonanedinitrile may facilitate nucleophilic additions or cyclization reactions, unlike mono-nitriles .

- Solubility Challenges : The phenyl group’s hydrophobicity could necessitate the use of aprotic solvents (e.g., DMF) in synthetic workflows, a limitation also observed in phenyl-substituted pyrazoles .

- Synthetic Potential: Computational modeling suggests that branching at the 5th carbon (methyl and phenyl) sterically hinders reactions at the central carbon, a contrast to linear nitriles like hexanedinitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.